(2R,6S)-2,6-dimethylthian-4-one,cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a thioether derivative of an unsaturated ketone and has been studied for its biological properties and synthesis methods.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethylthian-4-one, cis involves several steps. One common method includes the reaction of a suitable thioether precursor with a ketone under specific conditions to form the desired compound. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the thian-4-one ring .
Industrial Production Methods
Industrial production methods for (2R,6S)-2,6-dimethylthian-4-one, cis are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-2,6-dimethylthian-4-one, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioethers.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its biological activity, including potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,6S)-2,6-dimethylthian-4-one, cis involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
- (2R,6R)-2,6-dimethylthian-4-one, trans
- (2S,6S)-2,6-dimethylthian-4-one, cis
- (2S,6R)-2,6-dimethylthian-4-one, trans
Uniqueness
(2R,6S)-2,6-dimethylthian-4-one, cis is unique due to its specific stereochemistry, which can influence its reactivity and biological activity compared to its isomers .
Properties
Molecular Formula |
C7H12OS |
---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
(2S,6R)-2,6-dimethylthian-4-one |
InChI |
InChI=1S/C7H12OS/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
UBRRNGQYQFJNIG-OLQVQODUSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@@H](S1)C |
Canonical SMILES |
CC1CC(=O)CC(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.